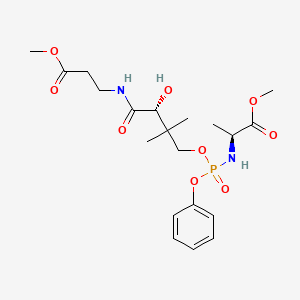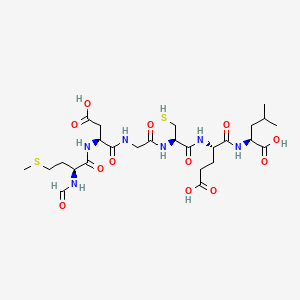
GDC0575 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDC0575 dihydrochloride, also known as ARRY-575 dihydrochloride or RG7741 dihydrochloride, is a selective and orally bioavailable inhibitor of cell cycle checkpoint kinase 1 (CHK1). It has an inhibitory concentration (IC50) of 1.2 nanomolar. This compound is primarily used in scientific research for its potential anti-tumor properties .
Preparation Methods
The synthesis of GDC0575 dihydrochloride involves several steps, starting from the appropriate precursor molecules. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific intermediates to form the pyrrolo[2,3-b]pyridine core.
Functional group modifications: Introduction of functional groups such as bromine and amine groups to the core structure.
Final steps: Conversion of the intermediate to the dihydrochloride salt form to enhance its solubility and stability
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
GDC0575 dihydrochloride undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure, potentially altering its activity.
Substitution Reactions: Common reagents such as halogens can be used to substitute specific atoms or groups in the molecule.
Complex Formation: This compound can form complexes with metal ions, which may affect its biological activity
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
GDC0575 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CHK1 and its effects on cell cycle regulation.
Biology: Investigated for its role in inducing DNA damage and replication stress in various cell lines.
Medicine: Explored for its potential in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
Mechanism of Action
GDC0575 dihydrochloride exerts its effects by selectively inhibiting CHK1, a key kinase involved in the DNA damage response. By inhibiting CHK1, this compound prevents the activation of downstream targets such as cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in tumor cells. This mechanism makes it particularly effective in combination with DNA-damaging agents like cytarabine (AraC) .
Comparison with Similar Compounds
GDC0575 dihydrochloride is compared with other CHK1 inhibitors such as:
- V158411
- LY2603618
- MK-8776
This compound is noted for its higher potency and selectivity, with an IC50 of 1.2 nanomolar, compared to the other inhibitors. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
1657014-42-0 |
|---|---|
Molecular Formula |
C16H22BrCl2N5O |
Molecular Weight |
451.19 |
IUPAC Name |
(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide dihydrochloride |
InChI |
InChI=1S/C16H20BrN5O.2ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);2*1H/t10-;;/m1../s1 |
InChI Key |
OYMHZTORKRPOBI-YQFADDPSSA-N |
SMILES |
O=C(C1CC1)NC2=CNC3=C2C(N4C[C@H](N)CCC4)=C(Br)C=C3.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GDC-0575; GDC 0575; GDC0575; ARRY-575; ARRY-575; ARRY575; RG7741; RG-7741; RG 7741; AK 687476; AK-687476; AK687476; GDC-0575 HCl; GDC-0575 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)


![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)






